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Introduction

Cell passaging, also known as subculturing or splitting, is a fundamental procedure in cell
culture maintenance. It involves the transfer of a small number of cells from a previous culture
into a new vessel with fresh growth medium to enable their continued propagation. This
process is critical when cells have reached a high confluence, and their growth is limited by the
available surface area or depleted nutrients in the medium. This document provides a detailed,
step-by-step guide for passaging adherent cells cultured in Medium 199 (M199), a widely used
synthetic cell culture medium.

Medium 199 was one of the first chemically defined media developed and is utilized for the
cultivation of a variety of cell types, particularly non-transformed cells, and is common in
virology and vaccine production.[1] This protocol offers a general guideline that can be adapted
for specific cell lines. A specific example for Human Umbilical Vein Endothelial Cells (HUVEC)
is also referenced.

Experimental Protocols

This protocol is designed for passaging adherent cells. The process for suspension cells is
simpler and involves diluting the cell suspension with fresh medium.

Materials
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e Cell Culture Medium: M199 supplemented with appropriate serum (e.g., Fetal Bovine Serum,
FBS), L-Glutamine, and antibiotics (e.g., Penicillin-Streptomycin). The complete medium
should be pre-warmed to 37°C.

o Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile, and pre-warmed to
37°C.

o Dissociation Reagent: Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA). The concentration
may need to be optimized based on the cell line's sensitivity.

o Trypsin Neutralizing Solution: Complete M199 medium (containing serum) or a specific
trypsin inhibitor.

 Sterile Cell Culture Flasks or Dishes
» Sterile Serological Pipettes

o Sterile Centrifuge Tubes

e Micropipettes and Sterile Tips
 Inverted Microscope

» Biological Safety Cabinet (BSC)

¢ Incubator (37°C, 5% CO2)

e Centrifuge

o Hemocytometer or Automated Cell Counter

Step-by-Step Procedure for Passaging Adherent Cells in
M199

e Preparation:

o Pre-warm the complete M199 medium, PBS, and Trypsin-EDTA solution to 37°C in a
water bath.[2]
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o Sterilize the biological safety cabinet (BSC) with 70% ethanol.

o Label new culture flasks with the cell line name, passage number, and date.

e Cell Observation and Aspiration of Old Medium:

o Examine the cells under an inverted microscope to check their confluence, which should
ideally be between 70-90%.[3][4] Over-confluent or sparse cultures may not passage
optimally.

o Aseptically bring the flask containing the cells into the BSC.

o Carefully aspirate the old culture medium from the flask, avoiding contact with the cell
monolayer.

e Washing the Cell Monolayer:

o Gently add pre-warmed, sterile PBS to the flask to wash the cell monolayer. This step
removes any residual serum that could inhibit the action of trypsin.[5]

o Gently rock the flask to ensure the entire surface is washed.
o Aspirate and discard the PBS.
o Cell Detachment with Trypsin:

o Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, just enough to
cover the cell monolayer.

o Gently rock the flask to ensure even distribution of the trypsin solution.

o Incubate the flask at 37°C for a few minutes (typically 2-5 minutes). The exact time will
vary depending on the cell line.

o Monitor the cells under the microscope. The cells are ready for the next step when they
appear rounded and detached from the surface. Gently tapping the side of the flask can
aid in detachment.[6]
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Neutralization of Trypsin:

o Once the cells are detached, add a volume of complete M199 medium (containing serum)
that is at least equal to the volume of trypsin used. The serum in the medium will inactivate
the trypsin.[5]

o Gently pipette the cell suspension up and down to create a single-cell suspension and to
wash any remaining cells from the surface of the flask.

Cell Collection and Centrifugation:
o Transfer the cell suspension to a sterile centrifuge tube.

o Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet
the cells.

Resuspension and Cell Counting:
o Carefully aspirate the supernatant without disturbing the cell pellet.

o Resuspend the cell pellet in a known volume of fresh, pre-warmed complete M199
medium.

o Perform a cell count using a hemocytometer or an automated cell counter to determine the
cell concentration.

Seeding New Cultures:

o Calculate the volume of the cell suspension needed to achieve the desired seeding
density in the new flasks. The seeding density will depend on the cell line and the desired
confluency for the next passage. A common practice is to split the cells at a specific ratio
(e.g., 1:3, 1:6).

o Add the calculated volume of cell suspension to the new, pre-labeled flasks containing
fresh, pre-warmed complete M199 medium.

o Gently rock the new flasks to ensure an even distribution of the cells.
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BENCHE

¢ Incubation:

o Place the newly seeded flasks in a 37°C incubator with a 5% CO2 atmosphere.

Data Presentation

The following table provides a summary of typical quantitative parameters used in cell
passaging. These values are illustrative and should be optimized for your specific cell line and
experimental needs.

Parameter T-25 Flask T-75 Flask T-175 Flask
Surface Area 25 cm? 75 cm? 175 cm?
Volume of PBS for

3-5mL 5-10 mL 10 -20 mL
Wash
Volume of Trypsin-

1-2mL 3-5mL 5-7mL
EDTA
Volume of Complete
M199 for 2-4mL 6-10mL 10-14 mL
Neutralization
Typical Cell Yield at

1-2x106°cells 3-6x10°cells 7 - 14 x 106° cells
Confluency
Recommended

Seeding Density

0.5-1x10°cells

1.5-3x10° cells

3.5-7x10°cells

Typical Split Ratio

1:3t0 1:6

1:3t0 1:6

1:3to 1:6

Final Volume of

Medium

5-7mL

15-20 mL

35-50 mL

Mandatory Visualization
Experimental Workflow for Passaging Adherent Cells
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Caption: Workflow for passaging adherent cells.
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Signaling Pathway (lllustrative Example - Not Specific to
Passaging)

The following is an illustrative example of a signaling pathway diagram using the specified DOT
language and color palette, as the passaging protocol itself does not involve a biological
signaling pathway.
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Caption: Example of a generic signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15296203?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/11934027_Endothelial_cell_culture_Protocol_to_obtain_and_cultivate_human_umbilical_endothelial_cells
https://bitesizebio.com/13680/how-to-passage-cells/
http://diyhpl.us/~bryan/irc/protocol-online/protocol-cache/endo.html
https://www.med.upenn.edu/fanlab/assets/user-content/documents/Culture%20of%20Primary%20Human%20Endothelial%20Cells.pdf
https://en.wikipedia.org/wiki/Trypsinization
https://med.virginia.edu/otolaryngology/wp-content/uploads/sites/244/2020/06/Passaging-Protocol.pdf
https://www.benchchem.com/product/b15296203#step-by-step-guide-to-passaging-cells-in-m199
https://www.benchchem.com/product/b15296203#step-by-step-guide-to-passaging-cells-in-m199
https://www.benchchem.com/product/b15296203#step-by-step-guide-to-passaging-cells-in-m199
https://www.benchchem.com/product/b15296203#step-by-step-guide-to-passaging-cells-in-m199
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15296203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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